1-(2,2,2-Trifluoroethyl)-1,4-diazepane
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Overview
Description
1-(2,2,2-Trifluoroethyl)-1,4-diazepane is an organic compound characterized by the presence of a trifluoroethyl group attached to a diazepane ring. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which enhances its stability and reactivity. The incorporation of fluorine atoms often results in compounds with improved metabolic stability and altered electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2,2,2-trifluoroethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the diazepane, followed by the addition of 2,2,2-trifluoroethyl bromide. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Various substituted diazepane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1,4-diazepane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoroethyl group.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance binding affinity and selectivity by altering the electronic environment of the molecule. This can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and in protein folding studies.
2,2,2-Trifluoroethylamine: Another similar compound, used in the synthesis of pharmaceuticals and agrochemicals.
Trifluoroethyl thioether derivatives: Known for their bioactivity and used in the development of pesticides.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane is unique due to its diazepane ring structure combined with the trifluoroethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)6-12-4-1-2-11-3-5-12/h11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHMTOQLCAYODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926216-03-7 |
Source
|
Record name | 1-(2,2,2-trifluoroethyl)-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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